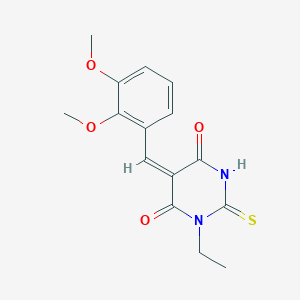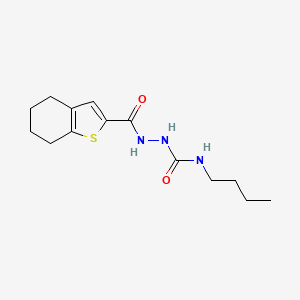
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a small molecule that has a unique chemical structure, which makes it an ideal candidate for a variety of applications.
Mecanismo De Acción
The mechanism of ThT binding to amyloid fibrils is not fully understood, but it is believed to involve the formation of hydrogen bonds between the dye and the cross-beta sheet structure of the fibrils. ThT has a planar structure that allows it to stack on top of the aromatic residues in the fibrils, which enhances its binding affinity.
Biochemical and Physiological Effects:
ThT is a relatively non-toxic molecule and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that ThT can bind to other proteins and molecules in addition to amyloid fibrils, which can potentially interfere with experimental results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ThT is a highly sensitive and specific probe for detecting amyloid fibrils, and its fluorescence signal can be easily measured using standard spectroscopic techniques. ThT is also relatively inexpensive and easy to use, making it a popular choice for many research labs. However, ThT has some limitations, including its potential for non-specific binding to other molecules and the fact that it can only detect amyloid fibrils that have a cross-beta sheet structure.
Direcciones Futuras
There are several potential future directions for research involving ThT. One area of interest is the development of new ThT derivatives that have improved binding affinity and specificity for amyloid fibrils. Another area of interest is the use of ThT in the study of other protein aggregates, such as prions and tau filaments. Additionally, ThT may have potential applications in the diagnosis and treatment of amyloid-related diseases, although more research is needed in this area.
Aplicaciones Científicas De Investigación
ThT is commonly used as a probe for detecting amyloid fibrils, which are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT binds to the cross-beta sheet structure of amyloid fibrils and produces a characteristic fluorescence signal, which can be measured using spectroscopy. ThT is also used in the study of protein folding and misfolding, as well as in the development of new drugs for the treatment of amyloid-related diseases.
Propiedades
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-4-17-14(19)10(13(18)16-15(17)22)8-9-6-5-7-11(20-2)12(9)21-3/h5-8H,4H2,1-3H3,(H,16,18,22)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSMISZVQVETD-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718988.png)
![{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4718993.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4719007.png)
![butyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4719013.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4719019.png)
![N-benzyl-2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4719035.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4719041.png)
![8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719047.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4719055.png)
![2-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4719061.png)

![2-bromo-6-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4719081.png)
![N-allyl-1-[(3-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4719097.png)
![(3-isopropoxyphenyl)[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4719098.png)